

Structural Analysis of N6-Carboxymethyl-ATP Binding: A Technical Guide

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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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Abstract

This technical guide provides an in-depth analysis of the structural basis of **N6-Carboxymethyl-ATP** binding to protein targets, with a primary focus on protein kinases. Due to the limited availability of direct structural and quantitative data for **N6-Carboxymethyl-ATP**, this guide leverages comprehensive data from closely related N6-alkylated ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, to infer binding modes, interaction profiles, and functional consequences. Detailed experimental protocols for characterizing such interactions are provided, alongside an exploration of the relevant signaling pathways. This document aims to be a valuable resource for researchers investigating the roles of modified nucleotides in cellular processes and for professionals in drug discovery targeting ATP-binding proteins.

Introduction

Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism and signal transduction. Modifications to the ATP molecule can significantly alter its binding affinity and specificity for ATP-binding proteins, providing valuable tools for chemical biology and drug development. The N6 position of the adenine ring is a common site for modification, yielding analogs that can act as selective agonists, antagonists, or substrates for various enzymes.

This guide focuses on the structural analysis of **N6-Carboxymethyl-ATP**, a negatively charged ATP analog. While direct structural data for this specific molecule is scarce, we can extrapolate from the wealth of information available for other N6-substituted ATPs to build a comprehensive understanding of its potential interactions and biological effects. We will explore the binding pocket of protein kinases, the key residues involved in accommodating N6 modifications, and the experimental techniques used to quantify these interactions.

Structural Basis of N6-Alkylated-ATP Binding to Protein Kinases

The ATP-binding site of protein kinases is a highly conserved region located at the interface of the N- and C-lobes of the kinase domain.^[1] This pocket can be broadly divided into the adenine-binding region, the ribose-binding pocket, and the triphosphate-binding loop (P-loop).^[1]

The adenine ring of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase, a short amino acid sequence connecting the N- and C-lobes.^[1] The N6-amino group of adenine typically acts as a hydrogen bond donor. Substitution at this position, as in **N6-Carboxymethyl-ATP**, fundamentally alters this interaction.

2.1. Accommodation of N6-Substituents

The space around the N6-position of adenine in the ATP-binding pocket is a key determinant of the selectivity of N6-substituted ATP analogs. In many kinases, a "gatekeeper" residue, which is typically a bulky hydrophobic amino acid, restricts the size of the substituent that can be accommodated. Smaller substituents, like the methyl group in N6-methyl-ATP, can often be accommodated with minimal disruption to the overall binding mode.

Molecular modeling and dynamics simulations of N6-methyl-ATP binding to Glycogen Synthase Kinase 3 β (GSK3 β) suggest that the methyl group can be accommodated within the active site, leading to a binding affinity similar to that of ATP itself.^[2] In contrast, bulkier substituents may require a smaller gatekeeper residue for effective binding. For instance, engineered "analog-specific" kinases often have a bulky gatekeeper residue mutated to a smaller one (e.g., glycine or alanine) to create a pocket that selectively binds N6-substituted ATP analogs, such as N6-benzyl-ATP.^{[3][4]}

The carboxymethyl group of **N6-Carboxymethyl-ATP** introduces both steric bulk and a negative charge. The accommodation of this group would likely involve interactions with positively charged or polar residues in the vicinity of the adenine-binding pocket. The precise orientation would be critical to avoid steric clashes and to form favorable electrostatic interactions.

2.2. Key Interacting Residues

Based on studies with N6-benzyl-ATP and analog-specific Src family kinases, the key interactions for N6-substituted ATP analogs involve:

- **Hinge Region:** While the canonical N6-hydrogen bond is lost, van der Waals interactions between the adenine ring and the hinge backbone remain crucial.
- **Gatekeeper Residue:** The size and nature of this residue are critical for determining selectivity.
- **Hydrophobic Pockets:** The alkyl or aryl substituent at the N6-position often occupies a hydrophobic pocket adjacent to the adenine-binding site.
- **Ribose and Triphosphate Binding:** These interactions are generally conserved, with the triphosphate chain coordinating with a conserved lysine residue and magnesium ions.^[5]

Quantitative Analysis of N6-Alkylated-ATP Binding

The binding affinity of N6-substituted ATP analogs to their target proteins can be quantified using various biophysical techniques. The choice of method depends on the affinity of the interaction, the availability of materials, and the specific information required.

Table 1: Quantitative Binding Data for N6-Alkylated ATP Analogs

| Ligand | Protein Target | Method | Kd / Ki / Km | Reference |
|---------------|----------------------|--------------------------------|---|-----------|
| N6-methyl-ATP | GSK3 α | Competitive ATP probe labeling | Similar affinity to ATP | [2] |
| N6-benzyl-ATP | v-Src (T338G) | Enzyme kinetics | Km = 6.4 μ M | [4] |
| N6-benzyl-ATP | CDK2 (F80G)/cyclin E | Enzyme kinetics | kcat/KM = 2.6 x 10 ⁴ min ⁻¹ M ⁻¹ | [4] |

Note: This table presents data for N6-methyl-ATP and N6-benzyl-ATP as proxies due to the lack of available data for **N6-Carboxymethyl-ATP**.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **N6-Carboxymethyl-ATP** binding. Below are protocols for key experiments, which can be adapted for the specific protein of interest.

4.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. [6][7]

Protocol:

- Sample Preparation:
 - Dialyze the purified protein and dissolve the **N6-Carboxymethyl-ATP** in the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES or Tris, pH 7.5, with 150 mM NaCl and 5 mM MgCl₂. [8]
 - Accurately determine the concentrations of the protein and ligand. Protein concentration is typically in the range of 10-50 μ M, and the ligand concentration in the syringe should be 10-20 times higher. [9]
 - Degas both solutions immediately before the experiment to prevent air bubbles. [9]

- ITC Experiment:
 - Load the protein solution into the sample cell and the **N6-Carboxymethyl-ATP** solution into the injection syringe of the ITC instrument.
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of injections (e.g., 20-30 injections of 1-2 μL each) with sufficient time between injections for the signal to return to baseline.[\[7\]](#)
- Data Analysis:
 - Integrate the heat pulses from each injection.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine K_d , n , and ΔH .
 - Perform control experiments, such as titrating the ligand into buffer alone, to determine the heat of dilution.[\[10\]](#)

4.2. Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[\[11\]](#)[\[12\]](#) A competitive FP assay can be used to determine the binding affinity of unlabeled **N6-Carboxymethyl-ATP**.

Protocol:

- Assay Components:
 - A fluorescently labeled ATP analog (tracer), such as ϵ -ATP or a fluorescently tagged non-hydrolyzable ATP analog.
 - The purified target protein.
 - Unlabeled **N6-Carboxymethyl-ATP** as the competitor.
- Assay Setup:

- In a microplate, add a constant concentration of the target protein and the fluorescent tracer. The tracer concentration should be below its K_d for the protein.[13]
- Add a serial dilution of **N6-Carboxymethyl-ATP** to the wells.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
- Measurement and Analysis:
 - Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
 - Plot the FP values against the logarithm of the competitor concentration.
 - Fit the resulting sigmoidal curve to determine the IC_{50} value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information about ligand binding. Chemical Shift Perturbation (CSP) experiments are commonly used to identify the binding site and determine the K_d . [8][14]

Protocol:

- Sample Preparation:
 - Prepare a sample of uniformly ^{15}N -labeled protein in a suitable NMR buffer (e.g., 20-50 mM HEPES or Tris, pH 7.0-7.5, 50-150 mM NaCl, 5 mM $MgCl_2$, and 10% D_2O). [8]
 - Prepare a concentrated stock solution of **N6-Carboxymethyl-ATP** in the same buffer.
- NMR Titration:
 - Acquire a baseline 1H - ^{15}N HSQC spectrum of the ^{15}N -labeled protein.

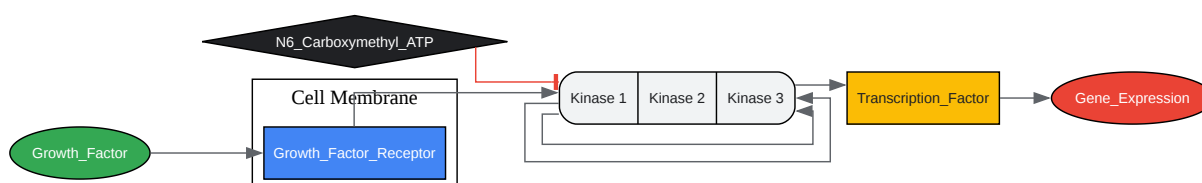
- Add increasing amounts of **N6-Carboxymethyl-ATP** to the protein sample, acquiring a 1H-15N HSQC spectrum at each titration point.
- Data Analysis:
 - Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon ligand binding.
 - Map these residues onto the protein structure to identify the binding site.
 - Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to calculate the K_d.^[15]

Signaling Pathways and Logical Relationships

N6-substituted ATP analogs can modulate various signaling pathways by interacting with ATP-binding proteins. The two primary classes of targets are protein kinases and purinergic receptors.

5.1. Protein Kinase Signaling

Protein kinases are central to most signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.^[16] **N6-Carboxymethyl-ATP**, by binding to the ATP pocket of a kinase, could act as a competitive inhibitor, preventing the binding of endogenous ATP and thereby blocking the downstream signaling cascade.

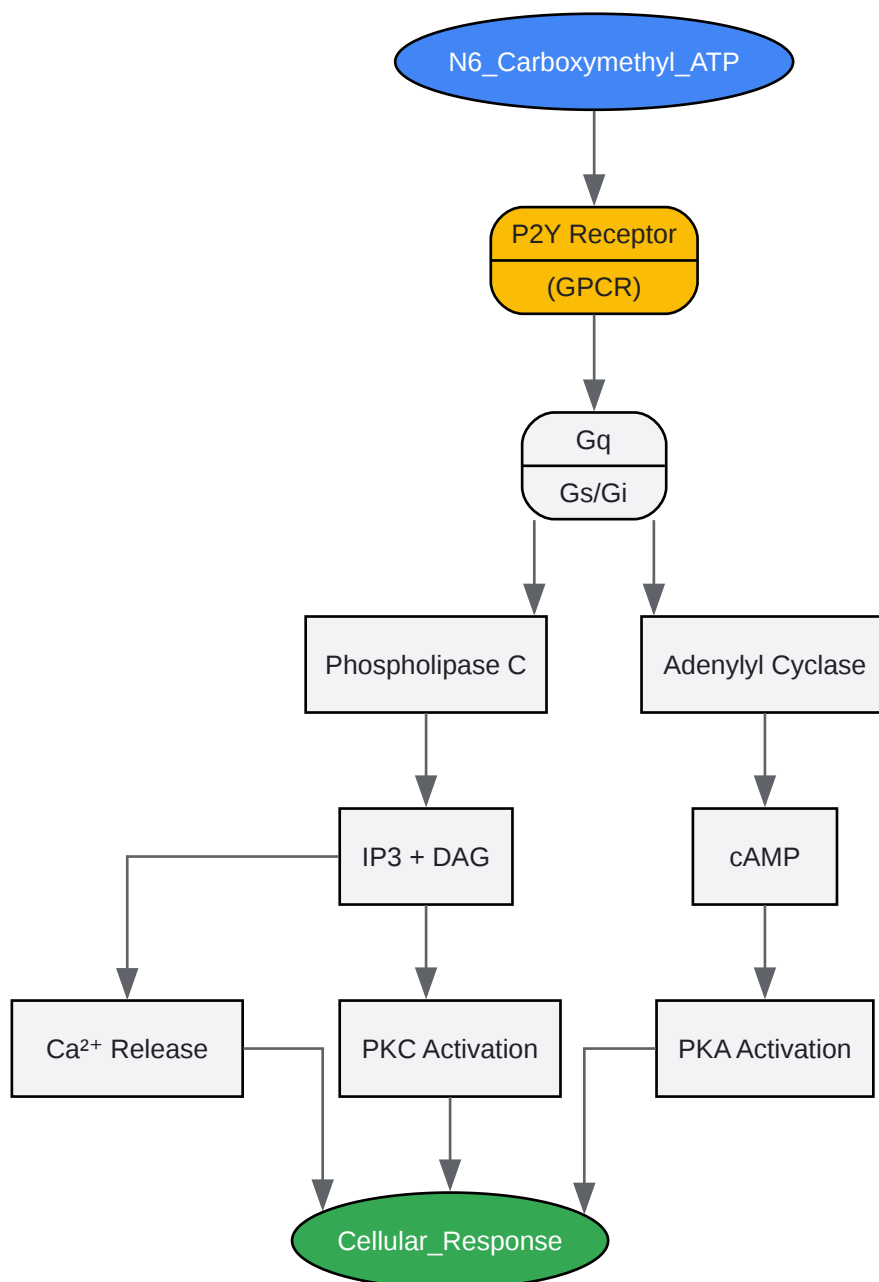


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Figure 1: Inhibition of a generic kinase signaling pathway by **N6-Carboxymethyl-ATP**.

5.2. Purinergic Receptor Signaling

Purinergic receptors are a family of plasma membrane receptors that are activated by extracellular nucleotides like ATP.[17] They are broadly classified into P2X (ionotropic) and P2Y (metabotropic) receptors.[18] N6-substituted ATP analogs can act as agonists or antagonists at these receptors, modulating downstream signaling events such as calcium mobilization and adenylyl cyclase activity.

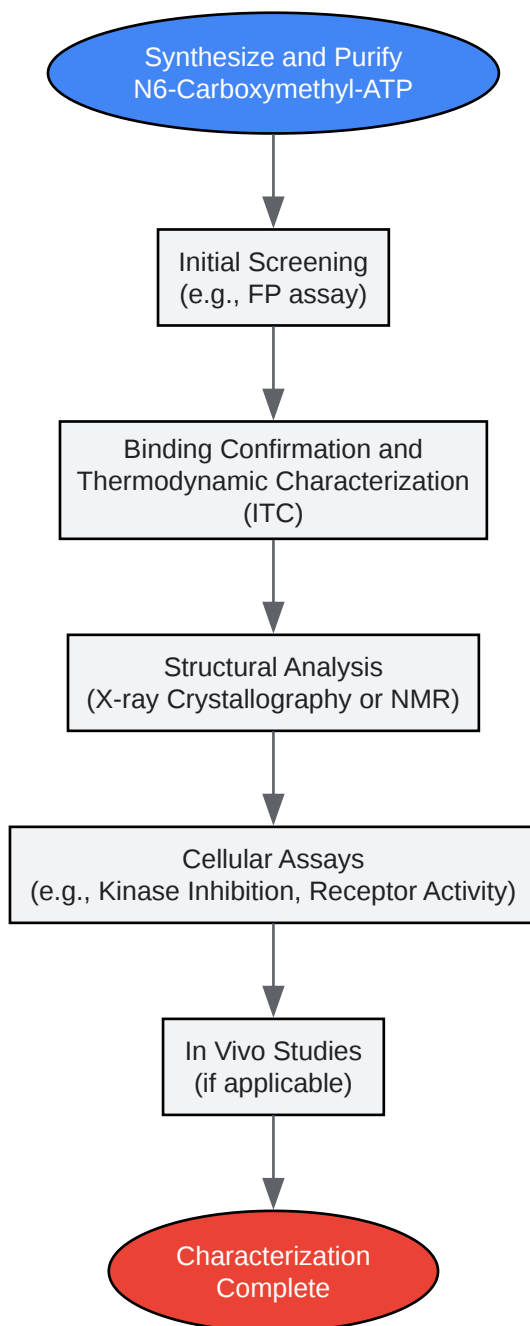


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Figure 2: Potential modulation of P2Y receptor signaling by **N6-Carboxymethyl-ATP**.

5.3. Experimental Workflow for Characterizing **N6-Carboxymethyl-ATP** Binding

A logical workflow is essential for the comprehensive characterization of a novel ATP analog.



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Figure 3: A logical workflow for the characterization of **N6-Carboxymethyl-ATP**.

Conclusion

The structural analysis of **N6-Carboxymethyl-ATP** binding, while currently reliant on data from related analogs, offers significant insights for researchers in chemical biology and drug discovery. The principles of N6-substituent accommodation within the ATP-binding pockets of proteins, particularly kinases, provide a framework for understanding the potential interactions of this novel analog. The detailed experimental protocols presented in this guide offer a practical toolkit for the quantitative and structural characterization of these interactions. As research into modified nucleotides continues to expand, a thorough understanding of their structural biology will be paramount in harnessing their potential as research tools and therapeutic agents.

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